Cas no 1314698-58-2 (tert-butyl N-4-(1-aminocyclobutyl)phenylcarbamate)

tert-butyl N-4-(1-aminocyclobutyl)phenylcarbamate 化学的及び物理的性質
名前と識別子
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- EN300-1629717
- 1314698-58-2
- tert-butyl n-[4-(1-aminocyclobutyl)phenyl]carbamate
- tert-butyl N-4-(1-aminocyclobutyl)phenylcarbamate
-
- インチ: 1S/C15H22N2O2/c1-14(2,3)19-13(18)17-12-7-5-11(6-8-12)15(16)9-4-10-15/h5-8H,4,9-10,16H2,1-3H3,(H,17,18)
- InChIKey: JLCSJDBLBSAHAU-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(=CC=1)C1(CCC1)N)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 262.168127949g/mol
- どういたいしつりょう: 262.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 324
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2
tert-butyl N-4-(1-aminocyclobutyl)phenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1629717-0.5g |
tert-butyl N-[4-(1-aminocyclobutyl)phenyl]carbamate |
1314698-58-2 | 0.5g |
$1234.0 | 2023-07-10 | ||
Enamine | EN300-1629717-1000mg |
tert-butyl N-[4-(1-aminocyclobutyl)phenyl]carbamate |
1314698-58-2 | 1000mg |
$628.0 | 2023-09-22 | ||
Enamine | EN300-1629717-50mg |
tert-butyl N-[4-(1-aminocyclobutyl)phenyl]carbamate |
1314698-58-2 | 50mg |
$528.0 | 2023-09-22 | ||
Enamine | EN300-1629717-5.0g |
tert-butyl N-[4-(1-aminocyclobutyl)phenyl]carbamate |
1314698-58-2 | 5.0g |
$3728.0 | 2023-07-10 | ||
Enamine | EN300-1629717-0.05g |
tert-butyl N-[4-(1-aminocyclobutyl)phenyl]carbamate |
1314698-58-2 | 0.05g |
$1080.0 | 2023-07-10 | ||
Enamine | EN300-1629717-10000mg |
tert-butyl N-[4-(1-aminocyclobutyl)phenyl]carbamate |
1314698-58-2 | 10000mg |
$2701.0 | 2023-09-22 | ||
Enamine | EN300-1629717-10.0g |
tert-butyl N-[4-(1-aminocyclobutyl)phenyl]carbamate |
1314698-58-2 | 10.0g |
$5528.0 | 2023-07-10 | ||
Enamine | EN300-1629717-0.25g |
tert-butyl N-[4-(1-aminocyclobutyl)phenyl]carbamate |
1314698-58-2 | 0.25g |
$1183.0 | 2023-07-10 | ||
Enamine | EN300-1629717-5000mg |
tert-butyl N-[4-(1-aminocyclobutyl)phenyl]carbamate |
1314698-58-2 | 5000mg |
$1821.0 | 2023-09-22 | ||
Enamine | EN300-1629717-100mg |
tert-butyl N-[4-(1-aminocyclobutyl)phenyl]carbamate |
1314698-58-2 | 100mg |
$553.0 | 2023-09-22 |
tert-butyl N-4-(1-aminocyclobutyl)phenylcarbamate 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
tert-butyl N-4-(1-aminocyclobutyl)phenylcarbamateに関する追加情報
Introduction to Tert-butyl N-4-(1-aminocyclobutyl)phenylcarbamate (CAS No. 1314698-58-2)
Tert-butyl N-4-(1-aminocyclobutyl)phenylcarbamate, with the chemical formula C₁₃H₂₁NO₃, is a compound of significant interest in the field of pharmaceutical chemistry. This compound is characterized by its unique structural features, which include a tert-butyl group and a N-4-(1-aminocyclobutyl)phenyl moiety. The presence of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's molecular structure is particularly noteworthy due to its potential applications in drug discovery and development. The tert-butyl group, known for its steric hindrance, can influence the reactivity and selectivity of the molecule in chemical reactions. This feature is particularly useful in designing molecules with enhanced binding affinity and reduced off-target effects. On the other hand, the N-4-(1-aminocyclobutyl)phenyl moiety introduces a nitrogen-rich environment that can facilitate hydrogen bonding interactions, which are crucial for the development of pharmacophores.
In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their diverse biological activities. Carbamates are known to exhibit a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and anticancer properties. The compound tert-butyl N-4-(1-aminocyclobutyl)phenylcarbamate has been investigated for its potential role in these areas, with preliminary studies suggesting promising results.
One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The combination of the tert-butyl group and the N-4-(1-aminocyclobutyl)phenyl moiety creates a versatile platform that can be modified to target specific biological pathways. For instance, modifications at the nitrogen atom or the cyclobutyl ring can alter the electronic properties and binding characteristics of the molecule, leading to enhanced efficacy and selectivity.
The synthesis of tert-butyl N-4-(1-aminocyclobutyl)phenylcarbamate involves several key steps that highlight its complexity and synthetic challenge. The introduction of the carbamate group typically requires careful control of reaction conditions to ensure high yield and purity. Additionally, the presence of sensitive functional groups necessitates the use of specialized reagents and techniques to prevent degradation or side reactions.
Recent advances in synthetic methodologies have improved the accessibility of this compound, making it more feasible for large-scale production and further investigation. Techniques such as transition metal-catalyzed cross-coupling reactions have enabled more efficient and selective constructions of complex molecular frameworks. These advancements have opened up new possibilities for exploring the pharmacological potential of this compound.
In terms of biological activity, preliminary studies have shown that tert-butyl N-4-(1-aminocyclobutyl)phenylcarbamate exhibits inhibitory effects on certain enzymes and receptors relevant to neurological disorders. The precise mechanism of action remains under investigation, but it is believed that interactions with specific protein targets modulate key signaling pathways involved in neuroprotection and inflammation.
The compound's potential as an intermediate in drug development has also been recognized by several pharmaceutical companies. Researchers are exploring its utility in synthesizing novel therapeutics targeting various diseases. The structural features of this molecule make it an attractive candidate for further optimization through structure-activity relationship (SAR) studies.
The future prospects for tert-butyl N-4-(1-aminocyclobutyl)phenylcarbamate are promising, with ongoing research aimed at elucidating its full pharmacological profile and developing novel derivatives with enhanced properties. Collaborative efforts between academic institutions and industry partners are expected to accelerate progress in this area.
In conclusion, tert-butyl N-4-(1-aminocyclobutyl)phenylcarbamate (CAS No. 1314698-58-2) is a compound with significant potential in pharmaceutical chemistry. Its unique structural features and biological activities make it a valuable intermediate for drug discovery and development. As research continues to uncover new applications for this molecule, it is likely to play an important role in the development of next-generation therapeutics.
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